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Compound of Interest

Compound Name: 2,5-Dimethyl-4-propylheptane

Cat. No.: B14543059 Get Quote

Disclaimer: Direct experimental or computational studies on the combustion properties of 2,5-
dimethyl-4-propylheptane specifically as a jet fuel surrogate are not readily available in the

public domain. Therefore, these application notes and protocols are based on data and

methodologies for a representative and structurally similar highly branched C12 alkane, iso-

dodecane (2,2,4,6,6-pentamethylheptane), which is a recognized surrogate component for jet

fuels. These notes are intended for researchers, scientists, and professionals in the field of

combustion and fuel development.

Introduction to Highly Branched Alkanes in Jet Fuel
Surrogates
Jet fuels are complex mixtures of hundreds of hydrocarbons, making detailed combustion

modeling computationally prohibitive. Surrogate fuels, composed of a few well-characterized

components, are developed to emulate the physical and chemical properties of real jet fuels.

Highly branched alkanes are a crucial component of these surrogates as they significantly

influence the autoignition characteristics of the fuel. Iso-paraffinic hydrocarbons are prevalent in

both conventional and alternative jet fuels. Understanding the combustion behavior of

individual highly branched alkanes is essential for developing accurate kinetic models of

surrogate fuels.

This document provides an overview of the key combustion properties of a representative

highly branched C12 alkane, iso-dodecane, and detailed protocols for its experimental

characterization.
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Physicochemical Properties
A foundational step in surrogate fuel development is the characterization of the physical and

chemical properties of its components.

Property
2,5-Dimethyl-4-
propylheptane
(Estimated/Computed)

iso-Dodecane (2,2,4,6,6-
pentamethylheptane)
(Experimental)

Molecular Formula C12H26 C12H26

Molecular Weight 170.33 g/mol [1] 170.33 g/mol

Boiling Point ~190 °C[1] 177 °C

Density ~0.759 g/cm³[1] 0.749 g/cm³

Derived Cetane Number

(DCN)
Not Available 16.8 (±1)[2]

Threshold Sooting Index (TSI) Not Available 15.4 (±0.5)[2]

Combustion Characteristics of Highly Branched C12
Alkanes
The combustion behavior of highly branched alkanes is distinct from that of their straight-chain

counterparts. Key characteristics include:

Ignition Delay Time (IDT): This is a critical parameter for understanding autoignition behavior

in engines. Highly branched alkanes generally exhibit longer ignition delay times and a

pronounced negative temperature coefficient (NTC) region, where the ignition delay time

increases with increasing temperature.[3][4]

Laminar Flame Speed: This fundamental property influences flame propagation and stability.

Compared to n-alkanes, iso-alkanes of the same carbon number tend to have lower laminar

flame speeds.[5]

Sooting Propensity: The molecular structure of fuel components affects soot formation. The

Threshold Sooting Index (TSI) is a measure of a fuel's tendency to form soot.
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Quantitative Combustion Data for iso-Dodecane
The following table summarizes experimental data for iso-dodecane, providing a baseline for

understanding the combustion performance of highly branched C12 alkanes.

Experimental Condition Ignition Delay Time (ms) Reference

Pressure: 20 atm, Equivalence

Ratio (Φ): 1.0, Temperature:

~750 K

~10 [2]

Pressure: 20 atm, Equivalence

Ratio (Φ): 1.0, Temperature:

~850 K

~3 [2]

Pressure: 40 atm, Equivalence

Ratio (Φ): 1.0, Temperature:

~750 K

~5 [2]

Pressure: 40 atm, Equivalence

Ratio (Φ): 1.0, Temperature:

~850 K

~1.5 [2]

Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality data for

kinetic model validation.

Protocol for Ignition Delay Time Measurement in a
Shock Tube
Objective: To measure the autoignition delay time of a highly branched alkane/oxidizer mixture

under controlled high-temperature and high-pressure conditions.

Apparatus: A high-pressure shock tube equipped with pressure transducers and optical

diagnostics (e.g., for CH* or OH* chemiluminescence detection).

Procedure:
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Mixture Preparation: Prepare a homogeneous mixture of the highly branched alkane,

oxidizer (e.g., air or a specific O2/diluent ratio), and a diluent (e.g., Argon) in a mixing tank.

The mole fractions of each component should be precisely known. For low vapor pressure

fuels, an aerosol shock tube may be required where the fuel is atomized to form a fine mist

in the oxidizer mixture.[6]

Shock Tube Operation:

Evacuate the driven section of the shock tube to a high vacuum.

Introduce the prepared fuel/oxidizer mixture into the driven section to a specific initial

pressure (P1).

Pressurize the driver section with a high-pressure driver gas (e.g., Helium) until the

diaphragm separating the two sections ruptures.

Data Acquisition:

The rupture of the diaphragm generates a primary shock wave that propagates through

the test gas, compressing and heating it.

The shock wave reflects off the endwall of the driven section, further compressing and

heating the gas to the final test conditions (P5, T5).

Record the pressure history using a pressure transducer located near the endwall.

Simultaneously, record the emission of characteristic radicals (e.g., OH* at 308 nm or CH*

at 431 nm) using a photomultiplier tube with an appropriate bandpass filter.[7]

Ignition Delay Time Definition: The ignition delay time is defined as the time interval between

the arrival of the reflected shock wave at the observation point and the onset of ignition. This

is typically determined by the sharp increase in pressure or the rapid rise in the

chemiluminescence signal.[7]

Data Analysis: The temperature and pressure behind the reflected shock wave (T5 and P5) are

calculated from the measured incident shock velocity using the normal shock relations. The
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ignition delay time is then plotted as a function of the inverse temperature (1000/T) for different

pressure and equivalence ratio conditions.

Experimental Workflow for Shock Tube Ignition Delay Measurement
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Caption: Workflow for ignition delay time measurement using a shock tube.
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Protocol for Laminar Flame Speed Measurement
Objective: To measure the fundamental propagation speed of a premixed flame of a highly

branched alkane and oxidizer mixture under specific conditions of temperature, pressure, and

equivalence ratio.

Apparatus: A constant volume combustion chamber (spherical or cylindrical) with optical

access, a high-speed imaging system (e.g., schlieren photography), and an ignition system.

Procedure:

Mixture Preparation: Prepare a quiescent and homogeneous fuel/air mixture at a known

equivalence ratio, temperature, and pressure inside the combustion chamber.

Ignition: Ignite the mixture at the center of the chamber using a pair of electrodes to create a

spark.

Flame Propagation Recording: Record the propagation of the outwardly expanding spherical

flame using a high-speed camera.

Data Extraction: From the sequence of images, determine the flame radius as a function of

time.

Data Analysis:

The stretched flame propagation speed (Sn) is calculated from the rate of change of the

flame radius.

The unstretched laminar flame speed (SL) is then determined by extrapolating the

relationship between the stretched flame speed and the flame stretch rate to zero stretch.

Various extrapolation models (linear or non-linear) can be used.

Logical Relationship for Laminar Flame Speed Determination
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Experiment Analysis

Premixed Fuel/Air Central Ignition Spherical Flame
Propagation High-Speed Imaging Flame Radius vs. Time Stretched Flame Speed (Sn) Unstretched Laminar

Flame Speed (SL)
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Caption: Process for determining laminar flame speed from a spherical flame.

Kinetic Modeling and Surrogate Development
The experimental data obtained from the protocols described above are essential for the

development and validation of detailed chemical kinetic models for highly branched alkanes.

These models can then be incorporated into larger surrogate fuel models.

Kinetic Model Development Pathway
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Caption: Pathway from experimental data to validated surrogate fuel models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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